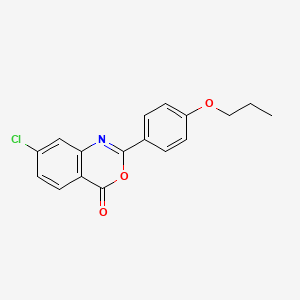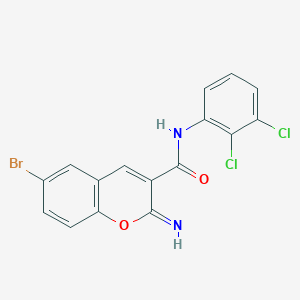![molecular formula C20H17ClN4O2S2 B4615320 methyl {[5-(2-chlorophenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]thio}acetate](/img/structure/B4615320.png)
methyl {[5-(2-chlorophenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]thio}acetate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical reactions that can include the formation of tetrahydrobenzothieno and triazolopyrimidinone derivatives. For instance, a facile one-pot synthesis method has been described for creating 6,7,8,9-tetrahydrobenzo[4,5]thieno[2,3-d]-1,2,4-triazolo[4,5-a]pyrimidin-5-ones, showcasing the complexity and intricacy of synthesizing such compounds (Gomha, 2009).
Molecular Structure Analysis
The molecular structure of compounds in this category often features a near-planar configuration, with various substituents contributing to their unique physical and chemical properties. Detailed structural analyses, such as those performed by Velavan et al. (1997), reveal the presence of a disordered cyclohexene ring and the orientation of chlorophenyl rings almost in the same plane as the rest of the molecule, highlighting the complex molecular geometry (Velavan et al., 1997).
Chemical Reactions and Properties
These compounds can undergo a variety of chemical reactions, including alkylation, which can lead to the formation of new heterocyclic compounds. For example, Yamaguchi and Ishikawa (1982) demonstrated the alkylation of hexahydrobenzothieno pyrimidines, showcasing the reactivity and versatility of these compounds in chemical synthesis (Yamaguchi & Ishikawa, 1982).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments and potential applications. The crystal structure analysis provided by researchers like Lu Jiu-fu et al. (2015) offers insight into the compound's arrangement in solid form, which is essential for material science and pharmaceutical formulation applications (Lu Jiu-fu et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are fundamental for their application in chemical synthesis and potential biological activity. Investigations into the chemical properties of similar compounds reveal a broad range of reactivities and functionalities, enabling their use in creating more complex molecular architectures (Ding, Huang, & He, 2005).
Applications De Recherche Scientifique
Structural Characterization and Synthesis
Two Substituted [1,2,4]Triazole Derivatives : This study reports on the structures of two 1,2,4-triazole derivatives, highlighting their nearly planar molecular configuration and stabilization by N-H...N hydrogen bonds, suggesting a base for further functional exploration (R. Velavan et al., 1997).
Synthesis and Antimicrobial Evaluation : Focuses on the creation of thienopyrimidine derivatives through various chemical reactions, demonstrating the compound's versatility for further antimicrobial application studies (M. H. Bhuiyan et al., 2006).
Synthetic Utility and Transformations
The Synthetic Utility of Heteroaromatic Azido Compounds : Describes the preparation of 1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines, providing insights into the compound's synthetic flexibility and potential for generating novel heterocyclic structures (C. Westerlund, 1980).
Novel Selected Tandem Transformations : Examines transformations for thienopyrimidine synthesis, highlighting the compound's chemical reactivity and potential for developing new therapeutic agents (N. Pokhodylo et al., 2010).
Potential for Drug Development
- Evaluation of Antioxidant and Antitumor Activities : Discusses the preparation and evaluation of nitrogen heterocycles, including structures related to the specified compound, for their potential antioxidant and antitumor activities, showcasing the compound's relevance in medicinal chemistry research (M. A. El-Moneim et al., 2011).
Propriétés
IUPAC Name |
methyl 2-[[7-(2-chlorophenyl)-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O2S2/c1-27-15(26)10-28-20-24-23-18-16-12-7-3-5-9-14(12)29-19(16)22-17(25(18)20)11-6-2-4-8-13(11)21/h2,4,6,8H,3,5,7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDXTCPDGUNIOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NN=C2N1C(=NC3=C2C4=C(S3)CCCC4)C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-bromo-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-thiophenesulfonamide](/img/structure/B4615245.png)

![4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzamide](/img/structure/B4615265.png)
![4-chloro-N-[2-(4-chloro-2-methylphenoxy)ethyl]benzamide](/img/structure/B4615273.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B4615279.png)
![N-(3,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4615285.png)
![5-[4-(allyloxy)-3-ethoxybenzylidene]-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4615290.png)
![N,2,5-trimethyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4615298.png)
![1-(cyclopentylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4615323.png)
![5-[(ethylamino)sulfonyl]-2-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4615327.png)

![3-(2-chloro-6-fluorophenyl)-N-{5-[(dimethylamino)carbonyl]-4-methyl-1,3-thiazol-2-yl}-5-methyl-4-isoxazolecarboxamide](/img/structure/B4615342.png)
![2-{3-[(4-ethoxyphenoxy)methyl]phenyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4615349.png)
![2-(3-fluorophenyl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine](/img/structure/B4615357.png)